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Compound of Interest

Compound Name: (2S,4S)-Fmoc-hyp(bom)-OH

Cat. No.: B8246086 Get Quote

Part 1: Executive Technical Summary
The Bom (Benzyloxymethyl) group, when applied to Hydroxyproline, forms an acetal linkage (

) rather than the simple ether linkage found in Benzyl protection (

). This structural difference dictates its unique stability profile:

Chemical Nature: Formaldehyde acetal.

Primary Utility: Provides acid-stable hydroxyl protection compatible with Fmoc chemistry,

allowing the retention of the protecting group after standard TFA cleavage.

Critical Constraint: Cleavage releases formaldehyde, necessitating specific scavenging

protocols to prevent formylation of nucleophilic side chains (e.g., Trp, Lys).
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Condition Reagent Stability Status Context

Basic 20% Piperidine / DMF Stable

Fully compatible with

Fmoc deprotection

cycles.

Acidic (Mild) 1-5% TFA / DCM Stable

Compatible with highly

acid-sensitive linkers

(e.g., 2-CTC).

Acidic (Strong)
95% TFA /

Scavengers
Stable

Key Feature: Survives

standard Fmoc

cleavage cocktails.

Super-Acid
HF, TFMSA,

HBr/AcOH
Labile

Removed during

"High" cleavage in

Boc chemistry.

Reductive / Pd-C Labile

Cleanest removal

method; orthogonal to

acid cleavage.

Part 2: Chemical Mechanism & Rationale
Structural Chemistry
Unlike the tert-butyl group (tBu), which relies on the stability of the tert-butyl carbocation for

acid lability, the Bom group relies on the stability of the benzyloxymethyl cation. However, the

acetal oxygen atoms decrease the basicity of the ether oxygen, making it significantly more

resistant to protonation and subsequent cleavage by Trifluoroacetic Acid (TFA) than a tBu

group.

Comparison of Hyp Protecting Groups:

Hyp(tBu): Cleaved by TFA. (Standard for Fmoc SPPS).

Hyp(Bzl): Stable to TFA; Cleaved by HF/TFMSA. (Standard for Boc SPPS).

Hyp(Bom): Stable to TFA; Cleaved by HF/TFMSA or Hydrogenolysis.
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Advantage: The Bom acetal is often more readily cleaved by hydrogenolysis than the Bzl

ether due to less steric hindrance at the benzylic position and the acetal activation.

The Formaldehyde Hazard
Upon cleavage (acidolytic or hydrogenolytic), the Bom group decomposes into the free

hydroxyl, toluene (or benzyl derivative), and formaldehyde.

Mechanism of Decomposition:

Risk: Free formaldehyde is a potent electrophile. In the presence of primary amines (Lysine) or

indole rings (Tryptophan), it forms Schiff bases or spinacine derivatives, permanently modifying

the peptide.

Part 3: Experimental Protocols
Protocol A: Fmoc-Hyp(Bom)-OH Installation
Note: Usually purchased as a pre-protected building block (CAS: 187223-15-0) to avoid

complex organic synthesis on the free amino acid.

Coupling Conditions: Standard carbodiimide/phosphonium chemistry is effective.

Reagents: Fmoc-Hyp(Bom)-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq).

Solvent: DMF or NMP.

Time: 45–60 minutes at Room Temperature.

Monitoring: Kaiser test (if N-term is primary amine) or Chloranil test (if N-term is secondary,

e.g., Pro).

Protocol B: Cleavage & Deprotection[2][3][4]
Scenario 1: Retention of Bom Group (Fmoc Strategy)
To cleave the peptide from the resin while keeping Hyp(Bom) intact (e.g., for fragment

condensation or later hydrogenolysis):

Cocktail: TFA / TIS /
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(95:2.5:2.5).

Duration: 2–3 hours.

Result: Peptide is cleaved; side chains like tBu/Boc are removed; Hyp(Bom) remains intact.

Scenario 2: Global Deprotection (Boc Strategy or Post-Fmoc)
To remove Bom using strong acid (HF/TFMSA):

Reagent: Anhydrous HF (High cleavage).

Scavenger (CRITICAL): p-Cresol (5%) + Resorcinol (2-3%) or Cysteine.

Why? Resorcinol specifically traps formaldehyde, preventing it from cross-linking or

modifying the peptide.

Temperature: 0°C for 60 minutes.

Scenario 3: Catalytic Hydrogenolysis (Mildest Method)
Ideal for removing Bom from a purified, protected peptide.

Solvent: MeOH or AcOH/MeOH (1:1).

Catalyst: 10% Pd/C (10-20% w/w of peptide).

Atmosphere:

gas (balloon pressure, 1 atm).

Time: 2–16 hours (monitor by HPLC).

Workup: Filter through Celite to remove catalyst.

Part 4: Visualization & Decision Logic
Stability Decision Tree
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Caption: Stability profile of Hyp(Bom). Note the orthogonality to standard TFA cleavage.

Formaldehyde Scavenging Mechanism
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Caption: The critical role of scavengers in preventing formaldehyde-induced peptide

modification.

Part 5: Troubleshooting & Expert Insights
Common Failure Modes

Incomplete Removal in TFA: Researchers often assume Bom behaves like tBu. It does not. If

you treat Hyp(Bom) with TFA, you will isolate the protected peptide.

Correction: Use HF or Hydrogenolysis for removal.[2]
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"Mystery" Mass (+12 Da or +14 Da):

If you see a +12 Da shift (methylene bridge) or +14 Da (methylation) on Tryptophan or N-

terminus after Bom removal, it is formaldehyde modification.

Correction: Increase Resorcinol concentration or switch to Cysteine-HCl wash immediately

after cleavage.

Why use Hyp(Bom) over Hyp(tBu)?
Solubility: The Bom group is more lipophilic than tBu, which can disrupt aggregation in

"difficult" sequences (e.g., collagen-like repeats).

Orthogonality: It allows for the synthesis of peptides where the Hyp hydroxyl needs to remain

protected during a global deprotection step (e.g., for subsequent glycosylation or

phosphorylation of other residues).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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